molecular formula C14H9ClN2O2 B2908025 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide CAS No. 301691-16-7

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide

Cat. No.: B2908025
CAS No.: 301691-16-7
M. Wt: 272.69
InChI Key: UTNXVTBOJXHUAL-VQHVLOKHSA-N
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Description

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide is an organic compound that features a furan ring substituted with a 2-chlorophenyl group and a cyanoacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-(2-chlorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure but with a bromine atom instead of chlorine.

    (E)-3-(5-(2-fluorophenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure but with a fluorine atom instead of chlorine.

    (E)-3-(5-(2-methylphenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide can influence its reactivity and binding properties compared to its analogs. Chlorine is a relatively large and electronegative substituent, which can affect the compound’s electronic distribution and steric interactions. This can lead to differences in biological activity and selectivity, making this compound unique among its similar counterparts.

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)7-9(8-16)14(17)18/h1-7H,(H2,17,18)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNXVTBOJXHUAL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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